molecular formula C10H21NO3 B13912355 Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate

Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate

Cat. No.: B13912355
M. Wt: 203.28 g/mol
InChI Key: OXVUGSGNURZEOU-HTQZYQBOSA-N
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Description

Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate is a chiral chemical intermediate of significant value in medicinal chemistry and drug discovery research. Compounds featuring the tert-butyl carbamate (Boc) group, such as this one, are widely employed as key synthetic intermediates and protective groups in the multistep synthesis of complex active pharmaceutical ingredients (APIs) . The presence of both a carbamate and hydroxyl group on a chiral backbone makes this compound a versatile precursor for constructing more sophisticated molecules with defined stereochemistry. Researchers utilize such chiral intermediates in the development of novel therapeutic agents, where the specific stereoconfiguration is often critical for biological activity and selectivity. The Boc group is particularly valued for its stability under a range of reaction conditions and its facile removal under mild acidic conditions, enabling efficient synthetic sequences. This compound is representative of the building blocks used to create drug candidates for various disease areas, contributing to the advancement of preclinical research and the discovery of new medicines. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

tert-butyl N-[(2R,3R)-2-hydroxypentan-3-yl]carbamate

InChI

InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8-/m1/s1

InChI Key

OXVUGSGNURZEOU-HTQZYQBOSA-N

Isomeric SMILES

CC[C@H]([C@@H](C)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C(C)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

A typical synthetic sequence includes:

  • Preparation of amino acid derivatives as starting materials.
  • Introduction of the tert-butyl carbamate protecting group via reaction with di-tert-butyl dicarbonate or similar reagents.
  • Stereoselective functionalization to install the (1R,2R)-1-ethyl-2-hydroxy-propyl moiety, often involving selective oxidation and reduction steps.
  • Purification and isolation of the final product.

For example, analogous carbamate intermediates have been synthesized through:

  • Deprotonation of the N-H group in the carbamate protecting group using strong bases (e.g., sodium hydride).
  • Subsequent nucleophilic substitution or addition reactions to introduce side chains.
  • Use of copper catalysts or acid/base treatments to control stereochemistry and yield.

Oxidation and Reduction Reactions

Common reagents used in functional group transformations during synthesis include:

  • Potassium permanganate in acidic or neutral media for oxidation of side chains.
  • Lithium aluminum hydride in dry ether for selective reduction of carbonyl groups to alcohols.

These steps are crucial for establishing the hydroxy functionality and stereochemistry of the hydroxypropyl group.

Process Optimization for Industrial Scale

Recent developments highlight the importance of controlling reaction medium viscosity and reagent forms to improve yields and purity. For example, using reagents in their neutral forms rather than as salts can prevent solidification and high viscosity in the reaction mixture, facilitating stirring and scale-up.

Reaction parameters such as temperature, stirring time (typically between 1 to 10 hours), and reagent stoichiometry are optimized to maximize product yield, which can reach above 90% under ideal conditions.

Comparative Data Table of Key Preparation Parameters

Preparation Step Reagents/Conditions Yield (%) Notes
Carbamate formation Di-tert-butyl dicarbonate, base 85-90 Protects amino group
Oxidation of side chain Potassium permanganate, acidic/neutral media Variable Introduces hydroxy group
Reduction of carbonyl groups Lithium aluminum hydride, dry ether High Selective reduction to alcohol
Multi-step reaction sequence NaH, CuBrSMe2, p-TsOHH2O, KOH, Et3N 80-90 Multi-step synthesis with stereocontrol
Industrial scale optimization Neutral reagents, controlled stirring time >90 Improved purity and yield, reduced viscosity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxy compound.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology

In biological research, this compound is used to study enzyme mechanisms and interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may be used in the development of drugs targeting specific enzymes or receptors involved in various diseases .

Industry

In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its unique structure imparts desirable properties such as stability and reactivity, making it valuable in various applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the carbamate group can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Cyclopropane-Containing Analogues

  • tert-Butyl ((1R,2R)-2-methylcyclopropyl)carbamate (): This analogue replaces the ethyl-hydroxypropyl chain with a methyl-substituted cyclopropane ring. The diastereomeric ratio (8:1 A:B) highlights the sensitivity of cyclopropane synthesis to steric and electronic factors.
  • tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride (): This compound substitutes the hydroxyl group with an amine, forming a cyclopropane-amino motif. The hydrochloride salt improves aqueous solubility (MW: 208.69), a property less pronounced in the target compound due to its neutral hydroxyl group .

Hydroxy-Substituted Cyclic Analogues

  • tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate () :
    Replacing the ethyl-hydroxypropyl chain with a hydroxycyclopentyl group increases ring strain and hydrogen-bonding capacity. The cyclopentane ring’s larger size may alter pharmacokinetic profiles compared to the linear backbone of the target compound .
  • tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate () :
    This hybrid structure combines a cyclopropane ring with a hydroxyethyl chain. The hydroxyl group’s proximity to the cyclopropane may enhance polarity (MW: 201.26) but reduce metabolic stability relative to the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility Features
tert-Butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate (Target) C₁₀H₂₁NO₃ 203.28 (estimated) Hydroxyl, Boc-protected amine Moderate polarity, soluble in EtOAc/Hex
tert-Butyl ((1R,2R)-2-methylcyclopropyl)carbamate () C₁₂H₂₁NNaO₂ 270.15 Cyclopropane, Boc group Lipophilic (purified with 5% EtOAc/Hex)
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate () C₁₀H₁₉NO₃ 201.26 Hydroxycyclopentane, Boc Polar, likely soluble in alcohols
tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride () C₈H₁₅ClN₂O₂ 208.69 Cyclopropane-amine, Boc High aqueous solubility (salt form)

Biological Activity

Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate (CAS Number: 1354227-36-3) is a carbamate compound with notable biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, relevant case studies, and applications in pharmaceutical research.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10H21NO3
  • Molecular Weight : 203.28 g/mol
  • Functional Groups : Contains a tert-butyl group, an ethyl group, and a hydroxypropyl group attached to a carbamate moiety.

The unique combination of these groups contributes to its chemical reactivity and biological properties, making it relevant in various fields including pharmaceuticals and organic synthesis .

Mechanism of Biological Activity

The primary mechanism through which this compound exhibits biological activity is through enzyme inhibition. The compound binds to the active sites of specific enzymes, preventing substrate binding and thereby inhibiting their catalytic activity. This inhibition can significantly alter cellular processes and biochemical pathways, making it a candidate for therapeutic applications .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in several studies. For instance:

  • Case Study on Enzyme Interaction : In vitro assays demonstrated that this compound effectively inhibits the activity of certain proteases involved in viral replication. This suggests potential applications in antiviral drug development .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Inhibition Potency : The compound exhibits significant inhibition against various enzymes, with IC50 values indicating its effectiveness in low concentrations.
  • Selectivity : It shows selectivity towards specific enzyme targets, reducing off-target effects that are common with less selective inhibitors.
  • Structure-Activity Relationship (SAR) : Variations in the structural configuration of similar compounds have been studied to determine how they affect biological activity. For example, analogs with different stereochemistry have shown varying degrees of enzyme inhibition.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameCAS NumberUnique FeaturesInhibition Potency (IC50)
Tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate1354227-36-3Different stereochemistry affecting biological activityVaries
Tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate1932813-35-8Varying steric effects influencing reactivityVaries
Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate1354227-38-5Structural variations leading to distinct propertiesVaries

This comparative analysis highlights how subtle changes in structure can lead to significant differences in biological activity and potential therapeutic applications .

Applications in Pharmaceutical Research

This compound's role as an enzyme inhibitor positions it as a valuable candidate for drug development. Its ability to modulate enzyme activity can be harnessed for therapeutic interventions in diseases where enzyme dysregulation is a factor.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying its biological activity and explore its potential applications in treating viral infections and other diseases linked to enzyme dysfunction. Studies focusing on optimizing its pharmacokinetic properties and reducing toxicity will be crucial for advancing this compound into clinical use.

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